molecular formula C18H12N2O4S B12498976 2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole

2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole

Cat. No.: B12498976
M. Wt: 352.4 g/mol
InChI Key: ZBRUYRLTIGEAMM-UHFFFAOYSA-N
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Description

2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiazole ring fused with a furan ring, which is further substituted with a methoxy and nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential bacterial enzymes, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(2-Methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole is unique due to the presence of both methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of the furan and benzothiazole rings also provides a unique scaffold for further functionalization and optimization in various applications .

Properties

Molecular Formula

C18H12N2O4S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[5-(2-methoxy-5-nitrophenyl)furan-2-yl]-1,3-benzothiazole

InChI

InChI=1S/C18H12N2O4S/c1-23-14-7-6-11(20(21)22)10-12(14)15-8-9-16(24-15)18-19-13-4-2-3-5-17(13)25-18/h2-10H,1H3

InChI Key

ZBRUYRLTIGEAMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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